REACTION_CXSMILES
|
CC(C)(C)C([NH:5][C:6]1[CH:7]=[N:8][C:9]([N:19]2[CH2:24][CH2:23][N:22]([CH3:25])[CH2:21][CH2:20]2)=[CH:10][C:11]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])=O>Cl>[CH3:25][N:22]1[CH2:21][CH2:20][N:19]([C:9]2[N:8]=[CH:7][C:6]([NH2:5])=[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:18])[CH:10]=2)[CH2:24][CH2:23]1
|
Name
|
2,2-dimethyl-N-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-propionamide
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Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC=1C=NC(=CC1C1=C(C=CC=C1)C)N1CCN(CC1)C)(C)C
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Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
92.5 (± 2.5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with three 500 ml portions diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered over celite
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Type
|
ADDITION
|
Details
|
The filtrate was diluted with 500 ml water
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Type
|
ADDITION
|
Details
|
was adjusted to pH 7-8 by addition of 28% sodium hydroxide solution under ice cooling
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Type
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EXTRACTION
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Details
|
The product was extracted with four 1000 ml portions of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 500 ml brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC(=C(C=N1)N)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |